3-phenoxy-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
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Overview
Description
The compound “3-phenoxy-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide” is a complex organic molecule. It contains several functional groups including a benzamide, an oxadiazole ring, and multiple methoxy groups attached to phenyl rings .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups in space. The presence of the oxadiazole ring and the benzamide group could potentially allow for interesting interactions and conformations .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The oxadiazole ring is a heterocycle that can participate in various chemical reactions. The methoxy groups might be susceptible to demethylation under certain conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would all play a role .Scientific Research Applications
Anticancer Potential
A series of compounds similar in structure to 3-phenoxy-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide were synthesized and evaluated for their anticancer activity against various cancer cell lines, including breast, lung, colon, and ovarian cancers. Most compounds exhibited moderate to excellent anticancer activity, with some showing higher effectiveness than the reference drug etoposide, highlighting the potential of these compounds as anticancer agents (Ravinaik et al., 2021).
Herbicidal Activity
Research on 4-alkoxy/benzyloxyphenyltetrazoles and 1,3,4-oxadiazoles, structurally related to the compound , demonstrated good herbicidal activity against certain weeds, indicating potential applications in agriculture for controlling undesirable plant growth (Bao, 2008).
Antiproliferative Activities
Compounds with a similar structural framework were synthesized and assessed for their antiproliferative activities against cancer cells. Select derivatives showed significant effectiveness, especially against PC3 cells, suggesting their potential utility in cancer treatment (Jin et al., 2006).
Antioxidant Activity
New derivatives containing the 1,3,4-oxadiazole moiety demonstrated significant antioxidant properties, suggesting their potential for development into therapeutic agents to combat oxidative stress-related diseases (Shakir et al., 2014).
Spectral-Luminescent Properties
Research into 2-(2,6-Difluorophenyl)-5-phenyl-[2-acetyl(benzoyl)oxyphenyl]-1,3,4-oxadiazoles revealed their spectral-luminescent properties, indicating potential applications in materials science for the development of fluorescent markers or sensors (Mikhailov et al., 2018).
Mechanism of Action
Target of Action
Compounds containing the trimethoxyphenyl (tmp) group, which is present in this compound, have been known to inhibit several targets such as tubulin, heat shock protein 90 (hsp90), thioredoxin reductase (trxr), histone lysine-specific demethylase 1 (hlsd1), activin receptor-like kinase-2 (alk2), p-glycoprotein (p-gp), and platelet-derived growth factor receptor β .
Mode of Action
The tmp group is known to play a critical role in the fitting of certain analogs into the colchicine binding site (cbs) of the αβ-tubulin heterodimer . This suggests that the compound may interact with its targets by fitting into specific binding sites, leading to inhibition or activation of the target proteins.
Biochemical Pathways
Compounds containing the tmp group have been associated with a wide range of bioactivity effects, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
Natural products like this compound often allow the possibility for biological activity or structural modification to improve potency and pharmacokinetics .
Result of Action
Compounds containing the tmp group have displayed notable anti-cancer effects , suggesting that this compound may also have anti-cancer properties.
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-phenoxy-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O6/c1-29-19-13-16(14-20(30-2)21(19)31-3)23-26-27-24(33-23)25-22(28)15-8-7-11-18(12-15)32-17-9-5-4-6-10-17/h4-14H,1-3H3,(H,25,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJWIBYDFVMBSMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NN=C(O2)NC(=O)C3=CC(=CC=C3)OC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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